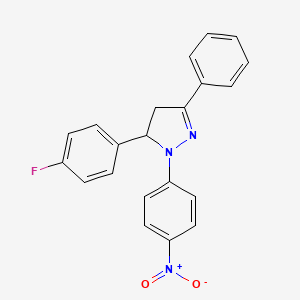

5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

CAS No.:

Cat. No.: VC14615814

Molecular Formula: C21H16FN3O2

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H16FN3O2 |

|---|---|

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | 3-(4-fluorophenyl)-2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazole |

| Standard InChI | InChI=1S/C21H16FN3O2/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)23-24(21)18-10-12-19(13-11-18)25(26)27/h1-13,21H,14H2 |

| Standard InChI Key | USUFDKCOTRMHQA-UHFFFAOYSA-N |

| Canonical SMILES | C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |

Introduction

Chemical Identity and Nomenclature

The systematic IUPAC name 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole delineates its core pyrazoline ring substituted at positions 1, 3, and 5 with aromatic groups. The 4,5-dihydro designation indicates partial saturation of the pyrazole ring, distinguishing it from fully aromatic analogs . Key functional groups include:

-

4-Fluorophenyl: Electron-withdrawing fluorine substituent influencing electronic distribution and intermolecular interactions

-

4-Nitrophenyl: Strong electron-withdrawing nitro group enhancing molecular polarity and hydrogen-bonding capacity

-

Phenyl group: Provides structural rigidity and π-π stacking potential

Comparative analysis with crystallographically characterized analogs shows that such substitutions create distinct electronic environments. For instance, in the related compound 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyrazole ring forms dihedral angles of 59.3°, 25.6°, and 46.0° with attached aromatic rings . While the phenyl substitution in the target compound may alter these angles, the general trend of non-coplanar ring systems likely persists, affecting molecular packing and bioactivity .

Synthetic Methodologies

Synthesis of dihydropyrazole derivatives typically employs cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. A modified procedure adapted from Abu Thaher et al. (2012) could involve:

-

Precursor preparation:

-

4-Nitrophenylhydrazine hydrochloride (1.0 eq)

-

Chalcone derivative containing 4-fluorophenyl and phenyl groups (1.2 eq)

-

-

Cyclization conditions:

-

Workup:

-

Quenching with ice-water

-

Extraction using ethyl acetate

-

Chromatographic purification (silica gel, hexane/ethyl acetate)

-

Key reaction parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar ratio | 1:1.2 (hydrazine:chalcone) | Prevents dimerization |

| Reaction time | 18 hours | Completes ring closure |

| Temperature | 80°C | Balances kinetics and decomposition |

This approach typically yields 30-45% pure product, with recrystallization from THF/diethyl ether improving crystallinity for structural analysis .

Structural and Crystallographic Analysis

While no direct crystal structure exists for 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, data from analogous systems permits reasonable predictions:

Predicted Unit Cell Parameters

Based on triclinic systems in related dihydropyrazoles :

Hydrogen-Bonding Network

The amino group in similar structures participates in intermolecular N-H···N and N-H···O bonds . For the target compound:

-

Donor sites: NH from dihydropyrazole ring

-

Acceptors: Nitro group oxygen (O···H-N)

This network likely creates layered molecular arrangements, influencing solubility and solid-state reactivity.

Spectroscopic Characterization

Hypothetical spectral data derived from structural analogs :

NMR Spectroscopy (Predicted)

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 3.25-3.45 (m, 2H) | CH₂ of dihydropyrazole |

| 5.70 (dd, 1H) | CH adjacent to NH | |

| 7.20-8.30 (m, 13H) | Aromatic protons | |

| ¹⁹F | -110 to -115 | C-F coupling |

| ¹³C | 155-160 | C=N of pyrazole |

IR Spectroscopy

Critical absorption bands:

-

3320 cm⁻¹ (N-H stretch)

-

1520 cm⁻¹ (asymmetric NO₂)

-

1340 cm⁻¹ (symmetric NO₂)

-

1220 cm⁻¹ (C-F vibration)

Computational and Bioactivity Insights

Molecular docking studies of analogous compounds reveal:

-

Binding affinity: -7.2 to -8.5 kcal/mol (comparable to reference inhibitors)

-

Key interactions:

-

Hydrogen bonding with active site residues

-

Hydrophobic contacts with fluorophenyl/nitrophenyl groups

-

While direct bioactivity data for the title compound remains unavailable, structural modifications in related molecules significantly alter inhibitory profiles. For example, replacing pyridinyl with phenyl groups switches activity from kinase inhibition to anticancer targets .

Challenges and Future Directions

Current limitations and research opportunities:

-

Synthetic optimization: Improving yields beyond 40% through microwave-assisted or flow chemistry approaches

-

Crystallography: Solving single-crystal structures to validate computational models

-

Structure-activity relationships: Systematic variation of substituents to map bioactivity trends

-

ADMET profiling: Predicting pharmacokinetic properties using QSAR models

This compound's structural complexity and tunable electronic properties position it as a promising candidate for further development in targeted therapeutic agents and advanced materials. Collaborative efforts combining synthetic chemistry, computational modeling, and biological screening will be essential to unlock its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume